2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-2-4-14(5-3-8)11-12-6-9(7-13-11)10(15)16/h6-8H,2-5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHFYGMSTRMUAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424709 | |
| Record name | 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883543-77-9 | |
| Record name | 2-(4-Methyl-1-piperidinyl)-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883543-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C11H15N3O2
- Molecular Weight : 221.26 g/mol
The compound features a pyrimidine ring substituted with a 4-methylpiperidine moiety, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The piperidine component can form hydrogen bonds and ionic interactions, while the pyrimidine ring may participate in π-π stacking interactions. These interactions are crucial for modulating the activity of specific targets in cellular pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of pyrimidines, including this compound, can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines, such as MCF-7 and MDA-MB-231 .
- Neuroprotective Effects : The potential role of this compound as an antagonist at adenosine receptors suggests it may have neuroprotective properties relevant to neurodegenerative diseases like Alzheimer's and Parkinson's .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits growth in MCF-7 and MDA-MB-231 cells | |
| Neuroprotective | Antagonist at adenosine receptors | |
| Enzyme Inhibition | Modulates kinase activity |
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various pyrimidine derivatives, including this compound. The compound showed significant inhibition of cell growth with an IC50 value of approximately 10 μM against MCF-7 cells, outperforming standard chemotherapeutics like 5-Fluorouracil .
Case Study 2: Neuroprotective Properties
Another study focused on the neuroprotective potential of piperidine-containing compounds. The results indicated that these compounds could effectively block adenosine receptor-mediated signaling pathways implicated in neurodegeneration, suggesting therapeutic applications for conditions such as Alzheimer's disease .
Scientific Research Applications
Chemical Profile
IUPAC Name: 2-(4-methyl-1-piperidinyl)-5-pyrimidinecarboxylic acid
Molecular Formula: C₁₁H₁₅N₃O₂
CAS Number: 883543-77-9
The compound features a pyrimidine ring substituted with a piperidine moiety, which enhances its biological activity and selectivity towards specific targets.
Cancer Treatment
One of the primary applications of 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid is its role as an inhibitor of Src homology region 2 (SHP2) phosphatase, which is implicated in various cancers. SHP2 plays a critical role in cellular signaling pathways that regulate proliferation, differentiation, and survival of cancer cells. Inhibition of SHP2 can lead to reduced tumor growth and improved outcomes in cancer therapies.
- Mechanism of Action: The compound acts by disrupting the SHP2-mediated signaling pathways, which are often hyperactivated in cancers such as breast cancer, colorectal cancer, and melanoma. By inhibiting SHP2, the compound can potentially reduce the proliferation of cancer cells and enhance the effectiveness of other therapeutic agents .
Inflammatory Diseases
Research indicates that the compound may also exhibit anti-inflammatory properties. By modulating signaling pathways involved in inflammation, it could be beneficial for conditions characterized by excessive inflammatory responses.
- Potential Applications: Conditions such as rheumatoid arthritis and other autoimmune diseases may benefit from the anti-inflammatory effects of this compound, although further studies are needed to fully elucidate these effects.
Case Study: SHP2 Inhibition in Cancer Models
A study demonstrated that derivatives of this compound effectively inhibited SHP2 activity in vitro and resulted in decreased cell viability in several cancer cell lines. The results indicated a significant reduction in tumor growth when combined with standard chemotherapeutic agents .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound shows favorable characteristics such as low clearance rates and high bioavailability, making it a promising candidate for further development into a therapeutic agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations :
- Piperidine vs.
- Substituent Position : The 3-methyl-piperidine analog shows distinct steric effects compared to the 4-methyl derivative, which may alter interactions with hydrophobic pockets.
- Functional Groups: Hydroxyl or aminomethyl groups () enhance hydrophilicity, whereas fluorophenyl groups () improve metabolic stability and electronic properties.
Key Insights :
- Catalysts : EDCI/HOBt systems () are common for amide bond formation, while Suzuki-Miyaura coupling () enables aryl-aryl bond formation.
- Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance reaction rates in thiolation and coupling reactions .
Pharmacological and Physicochemical Properties
- Enzyme Inhibition : Compounds with pyrrolidine or piperazine substituents () demonstrated inhibitory effects on kinases or histone deacetylases (HDACs) .
- Solubility : The 4-hydroxypiperidine analog has higher aqueous solubility (logP ~1.2) than the 4-methyl derivative (logP ~2.1), critical for bioavailability .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for synthesizing 2-(4-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid?
- Answer : The compound can be synthesized via multi-step reactions. A typical approach involves:
- Step 1 : Condensation of 4-methylpiperidine with a halogenated pyrimidine intermediate (e.g., 5-bromo-pyrimidine) under nucleophilic substitution conditions.
- Step 2 : Carboxylation at the pyrimidine C5 position using carbon dioxide or a carboxylation agent like potassium cyanide in acidic media.
- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization.
- Characterization : Use -NMR and -NMR for structural confirmation, ESI-MS for molecular weight validation, and IR spectroscopy for identifying functional groups (e.g., C=O stretch at ~1620 cm) .
Q. Which analytical techniques are critical for confirming the compound’s purity and structural integrity?
- Answer :
- Purity : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase).
- Structure : -NMR (e.g., δ 2.1 ppm for methyl-piperidine protons), -NMR (e.g., δ 165 ppm for carboxylic acid C=O), and high-resolution mass spectrometry (HRMS) to confirm molecular formula.
- Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability .
Q. What safety protocols should be followed when handling this compound in the lab?
- Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of dust or vapors.
- Storage : Airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation.
- Waste Disposal : Neutralize acidic residues before disposal in designated chemical waste containers .
Advanced Research Questions
Q. How can molecular docking studies predict the biological target interactions of this compound?
- Answer :
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Target Selection : Prioritize enzymes with known pyrimidine-binding pockets (e.g., acetylcholinesterase, kinases).
- Validation : Compare docking scores (e.g., binding energy < -7 kcal/mol) with experimental IC values from enzyme inhibition assays.
- Example : A study on analogous pyrimidine derivatives used molecular docking to identify key hydrogen bonds between the carboxylic acid group and acetylcholinesterase residues (e.g., Tyr337) .
Q. What experimental strategies can resolve contradictions in reported biological activity data?
- Answer :
- Standardized Assays : Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) using reference inhibitors (e.g., donepezil for acetylcholinesterase).
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between substituent polarity and IC).
- Cross-Validation : Combine in vitro assays (e.g., enzyme inhibition) with cell-based models (e.g., SH-SY5Y neuronal cells) to confirm activity .
Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?
- Answer :
- Solubility Enhancement : Prepare sodium or potassium salts of the carboxylic acid group.
- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption; modify lipophilicity via ester prodrugs (e.g., methyl ester).
- Metabolic Stability : Conduct microsomal stability assays (e.g., human liver microsomes) to identify metabolic hotspots.
- Case Study : A related piperidine-pyrimidine derivative showed improved oral bioavailability after converting the carboxylic acid to a methoxy group .
Q. What computational methods are used to predict the compound’s drug-likeness and toxicity?
- Answer :
- ADMET Prediction : Tools like SwissADME or ADMETlab to calculate parameters (e.g., logP < 3, topological polar surface area < 140 Å).
- Toxicity Screening : Use ProTox-II to assess hepatotoxicity and Ames mutagenicity.
- Example : A study on chromeno-pyrimidine derivatives used Molinspiration software to predict drug-likeness, ensuring compliance with Lipinski’s Rule of Five .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
